molecular formula C17H14ClN3O5S2 B2571310 (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895454-81-6

(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2571310
CAS No.: 895454-81-6
M. Wt: 439.89
InChI Key: XLGOKQZGODCCCH-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide is a heterocyclic propanamide derivative featuring a benzo[d]thiazol core substituted with a nitro group and a methyl moiety. The (E)-configuration arises from the imine bond between the propanamide and the benzo[d]thiazol ring. While direct synthesis details for this compound are absent in the provided evidence, analogous propanamide derivatives are synthesized via multistep reactions involving thiazole/oxadiazole formation, sulfonation, and condensation under reflux conditions (e.g., MeOH/N₂H₄·H₂O or EtOH/CS₂/KOH) .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-20-14-7-4-12(21(23)24)10-15(14)27-17(20)19-16(22)8-9-28(25,26)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOKQZGODCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Chlorophenyl moiety : Contributes to its pharmacological properties.
  • Nitrobenzo[d]thiazole unit : Implicated in various biological interactions.

Molecular Formula

The molecular formula for the compound is C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S, with a molecular weight of approximately 364.82 g/mol.

Antibacterial Activity

Research has shown that compounds with similar structural features exhibit significant antibacterial properties. For example, studies indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains. The effectiveness was assessed using standard antibacterial assays, where the minimum inhibitory concentrations (MIC) were determined.

Bacterial StrainActivity LevelMIC (µg/mL)
Salmonella typhiModerate50
Bacillus subtilisStrong25
Escherichia coliWeak100
Staphylococcus aureusModerate75

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively.

AChE Inhibition Assay Results

CompoundIC50 (µM)
(E)-3-((4-chlorophenyl)sulfonyl)...15.2
Standard (Eserine)0.5

The above results suggest that the compound exhibits a promising profile as an AChE inhibitor, which is critical for therapeutic strategies against Alzheimer's disease.

Anticancer Activity

Emerging data suggest that the compound may possess anticancer properties. Preliminary studies indicate cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-712.5
A54910.8

These findings highlight the potential of this compound as a lead candidate in cancer therapy.

Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of sulfonamide compounds and tested their antibacterial efficacy. The study found that modifications to the sulfonamide structure significantly enhanced antibacterial activity against resistant strains of bacteria .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various sulfonamide derivatives, including our compound of interest. The study revealed that specific substitutions on the aromatic rings led to increased potency as AChE inhibitors, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound’s 4-chlorophenylsulfonyl group contrasts with other aryl substituents in similar molecules. For instance:

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): These derivatives feature oxadiazole and thiazole rings instead of benzo[d]thiazol.
  • (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (): Incorporates a fluorophenyl group, which is less electronegative than chlorophenyl, possibly affecting solubility and intermolecular interactions. The dimethoxyphenyl substituent may enhance π-π stacking compared to the nitro group in the target compound .

Crystallographic and Hydrogen-Bonding Features

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole-thione derivative forms a six-membered supramolecular structure via N–H···O/S and O–H···S hydrogen bonds. While the target compound lacks a triazole ring, its sulfonyl group and nitro substituent may facilitate similar hydrogen-bonding networks, influencing crystal packing and solubility .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenylsulfonyl and nitro groups in the target compound enhance electrophilicity compared to methoxy or amino substituents in analogues .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer: Synthesis involves multi-step reactions, including:
  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2: Sulfonylation using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Step 3: Amidation via coupling the sulfonylpropanamide group to the thiazole intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
    Critical Conditions:
  • Temperature control (0–5°C during sulfonylation; room temperature for amidation).
  • Solvent purity (anhydrous DMF/DCM) to prevent side reactions.
  • Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
    1H and 13C NMR to verify substituent positions (e.g., nitro group at C6 of benzo[d]thiazole, sulfonyl group orientation) .
  • High-Resolution Mass Spectrometry (HRMS):
    Confirm molecular formula (e.g., C19H15ClN4O5S2) and rule out isotopic impurities .
  • Infrared Spectroscopy (IR):
    Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and guide SAR studies?

  • Methodological Answer:
  • Molecular Docking:
    Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The nitro group and sulfonamide moiety show high affinity for ATP-binding pockets .
  • DFT Calculations:
    Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap, dipole moment) influencing reactivity .
  • SAR Insights:
    Substituting the 4-chlorophenyl group with fluorophenyl () increases lipophilicity (logP ↑0.3), enhancing membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer:
  • Dose-Response Analysis:
    Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to address variability .
  • Metabolic Stability Testing:
    Use liver microsomes to identify rapid degradation (e.g., nitro reduction) that may explain inconsistent in vivo results .
  • Control Experiments:
    Compare with structurally similar analogs (e.g., ’s fluorophenyl variant) to isolate substituent-specific effects .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

  • Methodological Answer:
  • Nanoparticle Encapsulation:
    Prepare PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Co-Solvent Systems:
    Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration, maintaining solubility >2 mg/mL .
  • Lyophilization:
    Stabilize the compound with trehalose (1:5 w/w) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.